N-(2-Hydroxy-1,1-dimethylethyl)glycine
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Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)glycine is an organic compound with a unique structure that includes both an amino group and a hydroxy group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)glycine typically involves the reaction of 2-methylpropan-2-ol with glycine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as water or ethanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride can be used to replace the hydroxy group with a halogen.
Major Products:
Oxidation: Formation of 2-[(1-oxo-2-methylpropan-2-yl)amino]acetic acid.
Reduction: Formation of 2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethanol.
Substitution: Formation of 2-[(1-chloro-2-methylpropan-2-yl)amino]acetic acid.
Scientific Research Applications
N-(2-Hydroxy-1,1-dimethylethyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, influencing biochemical processes within cells.
Comparison with Similar Compounds
- 2-[(1-Hydroxy-2-methylpropan-2-yl)amino]ethanol
- 2-[(1-Chloro-2-methylpropan-2-yl)amino]acetic acid
- 2-[(1-oxo-2-methylpropan-2-yl)amino]acetic acid
Comparison: N-(2-Hydroxy-1,1-dimethylethyl)glycine is unique due to the presence of both hydroxy and amino groups, which provide it with distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,4-8)7-3-5(9)10/h7-8H,3-4H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOXXYXISCNLKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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